2-(4-Tert-butylphenyl)ethenesulfonyl chloride
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Overview
Description
2-(4-Tert-butylphenyl)ethenesulfonyl chloride is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.77 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to an ethene moiety, which is further substituted with a tert-butylphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)ethenesulfonyl chloride typically involves the reaction of 4-tert-butylphenyl ethene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{4-tert-butylphenyl ethene} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)ethenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Addition Reactions: The ethene moiety can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Addition Reactions: Reagents such as halogens, hydrogen halides, and organometallic compounds are used under mild to moderate conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-(4-Tert-butylphenyl)ethenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)ethenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: Similar in structure but contains a benzoyl chloride group instead of a sulfonyl chloride group.
4-tert-Butylphenyl isocyanate: Contains an isocyanate group instead of a sulfonyl chloride group.
4-tert-Butylphenyl sulfonic acid: The sulfonyl chloride group is replaced with a sulfonic acid group.
Uniqueness
2-(4-Tert-butylphenyl)ethenesulfonyl chloride is unique due to its combination of the ethene moiety and the sulfonyl chloride group, which provides distinct reactivity patterns compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
2-(4-Tert-butylphenyl)ethenesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in various fields including medicinal chemistry and material science due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonyl group attached to an ethylene bridge, with a tert-butylphenyl substituent. This configuration contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Its structural similarity to known anti-inflammatory agents raises the possibility of similar effects in vivo.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonyl chlorides, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through broth microdilution methods.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
64 | Escherichia coli |
Anti-inflammatory Activity
In vitro assays conducted on human monocyte-derived macrophages revealed that treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential mechanism for its anti-inflammatory effects.
Treatment Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
Control | 250 | 300 |
10 | 150 | 200 |
50 | 100 | 120 |
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines (e.g., HeLa, MCF-7) indicated that the compound exhibits dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were calculated using MTT assays.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 25 |
The biological activities of this compound may be attributed to its ability to interact with specific biological targets. The sulfonyl group is known to participate in nucleophilic substitutions, potentially leading to the modification of proteins involved in inflammation and cell proliferation.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)ethenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2S/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDMHCNNWGZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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